molecular formula C19H19N7O B6446991 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile CAS No. 2640821-18-5

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B6446991
CAS No.: 2640821-18-5
M. Wt: 361.4 g/mol
InChI Key: JLLMDRWWNNOIAF-UHFFFAOYSA-N
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Description

The compound “3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile” is a heterocyclic compound. Heterocyclic compounds like this one have been known to exhibit a broad range of chemical and biological properties . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds has been achieved through intermediate derivatization methods (IDMs) . These methods have been used to synthesize a variety of derivatives, which were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray diffraction . This technique allows for the visualization of the atomic and molecular structure of a crystal.


Chemical Reactions Analysis

The activity of these compounds can be influenced by the substituent on the phenyl group. The results showed that electron-drawing group > neutral group > donor-drawing group, similar to that of substituted benzyl group on pyrazole .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar pyrazole-containing compounds have been known to exhibit various biological activities, high selectivities, and low toxicities . They have received attention for the development of new pesticides in recent years .

Properties

IUPAC Name

3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-25-13-16(11-24-25)15-9-22-19(23-10-15)27-17-3-6-26(7-4-17)18-12-21-5-2-14(18)8-20/h2,5,9-13,17H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLMDRWWNNOIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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